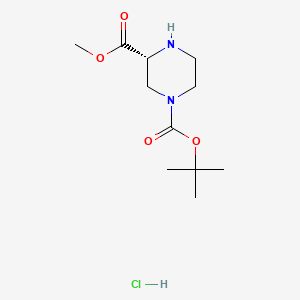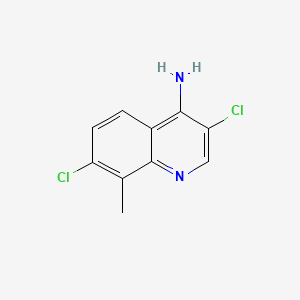
1-Bromopentadecane-1,1,2,2-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromopentadecane-1,1,2,2-d4 is a deuterated derivative of 1-bromopentadecane, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromopentadecane-1,1,2,2-d4 can be synthesized through the bromination of pentadecane-1,1,2,2-d4. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide under controlled conditions to ensure selective bromination at the terminal carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions with stringent control over reaction parameters to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromopentadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur under mild to moderate conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Reduction: The compound can be reduced to pentadecane-1,1,2,2-d4 using reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include pentadecane-1,1,2,2-d4 derivatives with various functional groups such as alcohols, nitriles, or azides.
Reduction Reactions: The major product is pentadecane-1,1,2,2-d4.
Aplicaciones Científicas De Investigación
1-Bromopentadecane-1,1,2,2-d4 is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its long alkyl chain.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetic properties.
Industry: The compound finds applications in the production of specialty chemicals and materials where isotopic labeling is required.
Mecanismo De Acción
The mechanism by which 1-Bromopentadecane-1,1,2,2-d4 exerts its effects is primarily through its participation in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic labeling.
Comparación Con Compuestos Similares
1-Bromopentadecane: The non-deuterated version of the compound, used in similar applications but without the benefits of isotopic labeling.
1-Bromotetradecane: A shorter chain analog, used in studies requiring different chain lengths.
1-Bromohexadecane: A longer chain analog, offering variations in physical properties and applications.
Uniqueness: 1-Bromopentadecane-1,1,2,2-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where isotopic effects are significant.
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-QZPARXMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)


![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)



![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)

![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)
